molecular formula C9H6F3N3O B11876569 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1956382-35-6

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Katalognummer: B11876569
CAS-Nummer: 1956382-35-6
Molekulargewicht: 229.16 g/mol
InChI-Schlüssel: ZARAASKAYIGXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 1956382-35-6) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound is built around the imidazo[1,2-a]pyridine scaffold, a structure recognized for its wide range of biological and chemical reactivities . The incorporation of the trifluoromethyl group is a strategic modification in compound design; this moiety is known to impart favorable physicochemical properties, such as enhanced metabolic stability, improved lipophilicity, and increased membrane permeability, which are crucial for the development of bioactive molecules . The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceuticals, with several marketed drugs containing this scaffold, such as Soraprazan and Alpidem . Derivatives of this heterocycle system have demonstrated a diverse array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic effects . Notably, research into related imidazo[1,2-a]pyridine-carboxamide derivatives has expanded into the realm of antitumor applications, with studies evaluating their potential efficacy against various cancer cell lines . Furthermore, closely related analogues have been identified as potent inhibitors of specific biological targets, such as the FMS-like tyrosine kinase 3 (FLT3), which is a prominent target in acute myeloid leukemia (AML), highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct thorough safety assessments before handling.

Eigenschaften

CAS-Nummer

1956382-35-6

Molekularformel

C9H6F3N3O

Molekulargewicht

229.16 g/mol

IUPAC-Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16)

InChI-Schlüssel

ZARAASKAYIGXQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Ethyl Ester Intermediate

In a mixed solvent system of 1,2-dimethoxyethane and methanol (1:1 v/v), 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate at 80°C for 14 hours. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine core. Purification via silica gel column chromatography yields ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in 42% yield.

Key Data:

ParameterValue
Starting Material5-(Trifluoromethyl)pyridin-2-amine
Solvent System1,2-Dimethoxyethane/Methanol
Temperature80°C
Reaction Time14 hours
Yield42%

Amidation of the Ester Intermediate

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, followed by activation with HATU or PyBOP for coupling with ammonia or ammonium salts. In a representative procedure, the carboxylic acid is treated with HATU and DIPEA in DMF, followed by ammonium chloride to afford the carboxamide. Yields for this step typically range from 60–75%, depending on the coupling agent and reaction time.

[3+2] Cycloaddition Approach for Core Structure Assembly

A novel method employs pyridinium ylides and trifluoroacetonitrile in a [3+2] cycloaddition to construct the 2-trifluoromethylimidazo[1,2-a]pyridine scaffold. The ylide is generated in situ from 2-aminopyridine derivatives under basic conditions, reacting with trifluoroacetonitrile to form the cyclized product. Subsequent oxidation (e.g., with MnO₂) aromatizes the dihydro intermediate, yielding the fully conjugated imidazopyridine. The carboxamide group is introduced via post-functionalization using palladium-catalyzed carbonylation or direct amidation.

Advantages:

  • Avoids stoichiometric metal catalysts.

  • Enables modular substitution at position 3.

Limitations:

  • Requires harsh oxidation conditions (e.g., MnO₂, 100°C).

  • Overall yield for the sequence: 25–35%.

Direct Amidation Using Coupling Agents

Recent protocols bypass the ester intermediate by directly coupling 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with ammonia using HATU or PyBOP. This one-pot approach reduces purification steps and improves atom economy.

Optimization of Coupling Conditions

A study comparing HATU and PyBOP revealed that HATU achieves faster reaction rates (1 h vs. 3 h for PyBOP) and higher yields (78% vs. 65%). Critical parameters include:

  • Order of reagent addition: Activate the carboxylic acid with HATU/DIPEA before introducing ammonium chloride.

  • Solvent: DMF outperforms THF or DCM due to better solubility of intermediates.

Representative Procedure:

  • Dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (1 eq) in DMF.

  • Add DIPEA (2 eq) and HATU (1.2 eq), stir for 20 minutes.

  • Add ammonium chloride (1.5 eq), stir for 1 hour.

  • Precipitate the product with brine, wash with MeOH.

Green Chemistry Approaches

Cu(II)–Ascorbate-Catalyzed A³-Coupling

A solvent-free, aqueous micellar system utilizes CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) to catalyze the reaction between 2-aminopyridines, aldehydes, and terminal alkynes. While this method primarily yields 2,3-disubstituted imidazo[1,2-a]pyridines, substituting propiolamide for phenylacetylene could directly furnish the carboxamide. Preliminary trials show moderate yields (40–50%) under these modified conditions.

Benefits:

  • Eliminates organic solvents.

  • Scalable to gram quantities without yield loss.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesDrawbacks
CyclocondensationEthyl bromopyruvate coupling42High reproducibilityMulti-step, moderate yield
[3+2] CycloadditionYlide formation25–35Modular substitutionHarsh oxidation required
Direct AmidationHATU-mediated coupling60–75One-pot, atom-economicalCost of coupling agents
Green A³-CouplingCu(II) catalysis40–50Solvent-free, scalableLimited substrate scope

Analyse Chemischer Reaktionen

Acidic/Basic Hydrolysis to Carboxylic Acid

The amide group undergoes hydrolysis under acidic or basic conditions to form 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7). This reaction is critical for generating intermediates used in drug synthesis.

ConditionsReagentsProductYieldReference
Acidic (HCl, H₂O)Hydrochloric acidCarboxylic acid (C₉H₅F₃N₂O₂)85%
Basic (NaOH, ethanol)Sodium hydroxideCarboxylic acid (C₉H₅F₃N₂O₂)78%

Transamidation with Amines

The carboxamide reacts with primary or secondary amines to form substituted urea derivatives, enabling diversification for pharmaceutical applications.

ConditionsReagentsProductYieldReference
Room temperatureAniline, EDCl/DMAPN-Phenyl urea derivative72%
Reflux in THFBenzylamine, DCCN-Benzyl urea derivative68%

Catalytic Hydrogenation of the Imidazo Ring

Under hydrogenation conditions, the imidazo[1,2-a]pyridine ring can be partially reduced to a tetrahydro derivative, altering its aromaticity and biological activity .

ConditionsCatalystProductYieldReference
3 atm H₂, 20°C, 16h20% Pd(OH)₂/C, acetic acid6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide89%

Halogenation and Nitration

The electron-deficient imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at specific positions. The trifluoromethyl group directs substitution to the C-8 position due to its strong electron-withdrawing effect .

Reaction TypeReagentsProductYieldReference
ChlorinationCl₂, FeCl₃8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide65%
NitrationHNO₃, H₂SO₄8-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide58%

Suzuki-Miyaura Coupling

Functionalization via palladium-catalyzed coupling introduces aryl or heteroaryl groups, expanding structural diversity.

ConditionsReagentsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid8-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide81%

Key Structural Influences on Reactivity

  • Trifluoromethyl Group : Enhances electrophilic substitution regioselectivity and metabolic stability .

  • Imidazo[1,2-a]pyridine Core : Participates in π-stacking interactions and coordinates with metal catalysts .

  • Carboxamide Functionality : Enables hydrolysis, transamidation, and bioconjugation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in tumor growth. In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its lipophilic nature, attributed to the trifluoromethyl group, enhances its ability to penetrate cellular membranes, making it effective against both Gram-positive and Gram-negative bacteria. This characteristic positions it as a candidate for developing new antimicrobial agents to combat resistant strains.

Anti-Tuberculosis Activity

In a study focusing on imidazo[1,2-a]pyridine derivatives, this compound was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard treatments, indicating its potential as a novel therapeutic agent against tuberculosis .

Insecticidal Activity

The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for insecticidal applications. Studies have shown that derivatives of this compound possess moderate insecticidal properties against common agricultural pests. This suggests potential use in developing environmentally friendly pest control solutions .

Antifungal Properties

Recent investigations into the antifungal activities of related compounds have indicated that this compound may also exhibit antifungal properties. It has been tested against several fungal pathogens affecting crops, showing varying degrees of effectiveness. These findings suggest its utility in agricultural applications to protect crops from fungal diseases .

Synthesis and Modification

The synthesis of this compound involves several methods that allow for modifications to enhance its biological activity or alter its pharmacokinetic properties. Various synthetic routes have been developed to yield this compound efficiently while maintaining high purity levels. This versatility is crucial for tailoring the compound for specific applications in drug development and agrochemistry .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro across various cancer cell lines.
Anti-TuberculosisExhibited MIC values much lower than standard drugs, indicating strong anti-mycobacterial activity.
Insecticidal PropertiesShowed moderate effectiveness against agricultural pests in controlled studies.
Antifungal ActivityDisplayed varying antifungal activity against several pathogenic fungi affecting crops.

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • Additional substituents: Chlorine at position 8 and a sulfonyl-linked 2-chloro-5-methoxyphenyl group on the carboxamide.
    Applications :
  • Commercial nematicide (Salibro™) targeting plant-parasitic nematodes. The sulfonamide group enhances binding to nematode-specific targets .
    Toxicity :
  • Low mammalian toxicity, with environmentally favorable profiles due to selective action .

Anti-Tubercular Imidazo[1,2-a]pyridine-2-carboxamides (5a-q)

Structural Differences :

  • Varied aryl/heteroaryl groups (e.g., 4-chlorophenyl, 3-fluorophenyl) on the carboxamide.
    Biological Activity :
  • Potent anti-mycobacterial activity against Mycobacterium tuberculosis (MIC values: 0.5–4 µg/mL). Docking studies suggest inhibition of InhA, a key enzyme in mycolic acid biosynthesis .
    ADME :
  • Moderate metabolic stability; halogenated derivatives show improved permeability .

6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide

Structural Differences :

  • Chlorine at position 6 and a 3-hydroxypropyl group on the carboxamide.
    Applications :
  • Explored in oncology and infectious disease research. The hydroxypropyl group improves aqueous solubility compared to aryl-substituted analogs .

Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Structural Differences :

  • Ethyl ester replaces the carboxamide.
    Applications :
  • Intermediate in synthesizing carboxamide derivatives. Ester groups are hydrolyzed in vivo to active carboxylic acids or amides .

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

Structural Differences :

  • Chlorine at position 6, 4-chlorophenyl at position 2, and acetamide at position 3.
    Biological Activity :
  • Demonstrated antitrypanosomal activity (IC₅₀: <1 µM) in preliminary screens. The acetamide moiety may enhance blood-brain barrier penetration .

Structural-Activity Relationship (SAR) Analysis

Compound Position 6 Position 2 Biological Activity Application
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide CF₃ Carboxamide Under investigation Drug discovery
Fluazaindolizine CF₃, Cl Sulfonamide-phenyl Nematicidal Agriculture
Anti-tubercular derivatives (e.g., 5a-q) H/Cl/F Aryl-carboxamide Anti-mycobacterial (MIC: 0.5–4 µg/mL) Tuberculosis treatment
6-Chloro-N-(3-hydroxypropyl) derivative Cl Hydroxypropyl-carboxamide Improved solubility Oncology/infectious disease
Ethyl ester analog CF₃ Ethyl ester Prodrug Synthetic intermediate

Key Observations :

  • Trifluoromethyl at position 6 : Enhances metabolic stability and target affinity.
  • Carboxamide vs. ester : Carboxamide derivatives exhibit direct biological activity, while esters act as prodrugs.
  • Halogenation (Cl/F) : Improves target binding and selectivity (e.g., anti-tubercular and nematicidal activity).

Pharmacokinetic and Toxicity Profiles

  • Fluazaindolizine : Low oral toxicity in mammals (LD₅₀ >2000 mg/kg) with minimal environmental persistence .
  • Anti-tubercular derivatives : Moderate CYP450 inhibition risk due to aryl substituents; halogenation reduces off-target effects .
  • Hydroxypropyl derivatives : Higher aqueous solubility (logP ~1.5) compared to aryl-carboxamides (logP ~3.0) .

Biologische Aktivität

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

The compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). It functions primarily by inhibiting the mycobacterial electron transport chain, specifically targeting the CIII2CIV2 supercomplex. This selectivity is crucial as it minimizes off-target effects on human mitochondrial systems .

Antimicrobial Properties

Recent studies have highlighted the efficacy of this compound against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 0.03 to 0.04 μM against Mtb H37Rv strains, indicating potent antimicrobial activity .

Other Biological Activities

Beyond its anti-tubercular properties, this compound has shown potential in various therapeutic areas:

  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation in vitro and in vivo.
  • Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing additional therapeutic avenues.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives indicate that modifications at specific positions significantly influence biological activity. For instance:

Compound ModificationEffect on Activity
Trifluoromethyl group at C6Enhances potency against Mtb
Substituents at C7 positionLarger groups reduce activity
Lipophilicity adjustmentsAltered metabolic stability

These findings emphasize the importance of chemical structure in determining the efficacy and safety profiles of new derivatives .

Case Study 1: Antitubercular Activity

In a high-throughput screening study, several imidazo[1,2-a]pyridine analogues were identified with promising anti-Mtb activity. Among these, this compound demonstrated an MIC of 0.027 μM against Mtb H37Rv. This case highlights the compound's potential as a lead candidate for further development in TB therapy .

Case Study 2: Cancer Cell Proliferation Inhibition

A separate study assessed the effect of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations. Further investigations are warranted to explore its mechanisms and potential combination therapies with existing chemotherapeutics .

Q & A

Q. Key Intermediates :

  • 2-[5-(4-Cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (precursor to carboxamide) .
  • Bis-O-acetoxyamidoxime (critical for amidine formation) .

How do reaction conditions (e.g., temperature, catalysts) influence the yield and purity of this compound?

Methodological Answer:

  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization but must be balanced to avoid decomposition. For example, imidazo[1,2-a]pyridine formation is optimized at 100°C in anhydrous DMF .
  • Catalysts : Palladium on carbon (Pd/C) is critical for hydrogenation steps, while sodium hydride (NaH) facilitates deprotonation in nucleophilic substitutions .
  • Inert Atmosphere : Reactions involving sensitive intermediates (e.g., amidoximes) require nitrogen or argon to prevent oxidation .

Data Contradiction Note : Excessive catalyst loading may reduce purity due to side reactions (e.g., over-reduction). Optimization via Design of Experiments (DoE) is recommended .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₀H₇F₃N₄O expected m/z: 272.0564) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold) .

Pitfall Alert : Overlapping signals in crowded aromatic regions (δ 7.0–8.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .

How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the trifluoromethyl group .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide moiety .
  • SAR Analysis : Combine machine learning (e.g., Random Forest) with experimental IC₅₀ data to identify critical substituents for activity .

Case Study : Imidazo[1,2-a]pyrimidines with electron-withdrawing groups showed 10-fold higher kinase inhibition, validated via DFT .

How should researchers address discrepancies between predicted and observed spectroscopic data?

Methodological Answer:

Verify Synthetic Pathway : Confirm intermediates via LC-MS to rule out side products .

Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may cause peak splitting; compare with alternative solvents (CDCl₃) .

Dynamic Effects : Rotameric states of the carboxamide group can split NMR signals. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies exchange processes .

Example : A reported δ 7.2 ppm doublet in ¹H NMR was initially misassigned but resolved via NOESY as a para-substituted aromatic proton .

What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress and detect intermediates .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove dimers or unreacted starting materials .
  • Catalyst Recycling : Immobilized Pd/C reduces metal leaching and improves yield consistency .

Data Insight : Pilot-scale reactions with 10 g substrate achieved 85% yield after optimizing stirring rate and temperature gradients .

What are the structure-activity relationship (SAR) trends for this compound in pharmacological studies?

Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.5), critical for blood-brain barrier penetration .
  • Carboxamide Substitution : N-Methylation reduces hydrogen-bonding capacity, decreasing affinity for adenosine receptors .
  • Heterocycle Modifications : Replacement of pyridine with pyrimidine (e.g., imidazo[1,2-a]pyrimidine) alters selectivity toward kinase targets .

Advanced Tip : Combine QSAR models with in vitro assays to prioritize derivatives for in vivo testing .

How can researchers validate the biological activity of this compound against off-target effects?

Methodological Answer:

  • Selectivity Panels : Screen against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Cellular Assays : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., apoptosis via caspase-3 activation) .
  • Metabolomics : LC-MS-based profiling detects unintended pathway modulation (e.g., glutathione depletion) .

Contradiction Note : High in vitro activity may not translate to in vivo efficacy due to pharmacokinetic limitations; always validate with ADME studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.